N-(4-Bromo-5-chloro-2-methylphenyl)formamide
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Overview
Description
N-(4-Bromo-5-chloro-2-methylphenyl)formamide: is an organic compound with the molecular formula C8H7BrClNO and a molecular weight of 248.51 g/mol . This compound is characterized by the presence of a bromo, chloro, and methyl group attached to a phenyl ring, which is further connected to a formamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)formamide typically involves the formylation of 4-bromo-5-chloro-2-methylaniline. This can be achieved through the reaction of the aniline derivative with formic acid or formic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromo-5-chloro-2-methylphenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the formamide group .
Scientific Research Applications
N-(4-Bromo-5-chloro-2-methylphenyl)formamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)formamide involves its interaction with specific molecular targets. The presence of the bromo and chloro groups can influence its reactivity and binding affinity to various enzymes and receptors. The formamide group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
- N-(4-Bromo-5-chloro-2-methylphenyl)acetamide
- N-(4-Bromo-5-chloro-2-methylphenyl)benzamide
Uniqueness: N-(4-Bromo-5-chloro-2-methylphenyl)formamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromo, chloro, and methyl groups attached to the phenyl ring, along with the formamide group, provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4-bromo-5-chloro-2-methylphenyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWFIINASCRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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